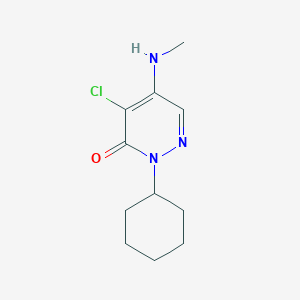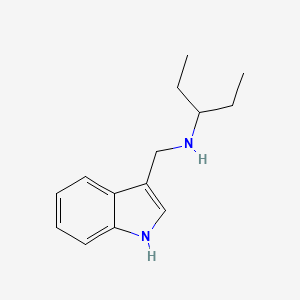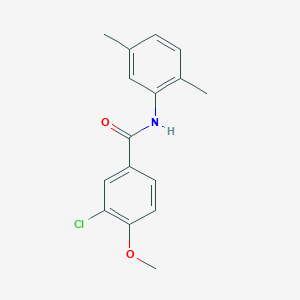
N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide (CNPA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. CNPA is a synthetic compound that is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
科学研究应用
N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide has also been found to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
作用机制
The mechanism of action of N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide is not fully understood. However, it has been proposed that N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide may inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects
N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide has been found to affect various biochemical and physiological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and cancer development. N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide has also been found to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix and play a crucial role in cancer metastasis.
实验室实验的优点和局限性
N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide is also soluble in common organic solvents, making it easy to handle and use in experiments. However, N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide has some limitations, including its potential toxicity and lack of selectivity towards cancer cells.
未来方向
There are several future directions for the research on N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide. One potential direction is to develop more selective analogs of N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide that target specific cancer cells. Another future direction is to investigate the potential of N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide and to investigate its potential side effects.
Conclusion
In conclusion, N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide is a synthetic compound that has shown promising results in scientific research. Its unique properties make it a valuable tool for investigating various biochemical and physiological processes. Further research is needed to fully understand the potential of N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide as a therapeutic agent and to develop more selective analogs of N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide.
合成方法
N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide can be synthesized through a simple and efficient process involving the reaction of 2-chloro-5-nitroaniline with 4-isopropylcinnamaldehyde in the presence of a base. The reaction yields N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide as a yellow crystalline solid with a high yield.
属性
IUPAC Name |
(E)-N-(2-chloro-5-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-12(2)14-6-3-13(4-7-14)5-10-18(22)20-17-11-15(21(23)24)8-9-16(17)19/h3-12H,1-2H3,(H,20,22)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDDJYZYJQOIMQ-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-chloro-5-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5697399.png)




![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5697437.png)
![5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5697441.png)
![4-[(3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5697449.png)


![(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid](/img/structure/B5697464.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5697465.png)

